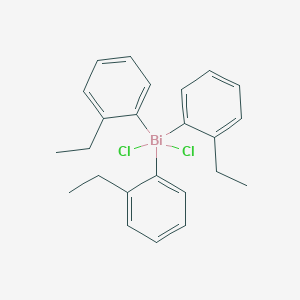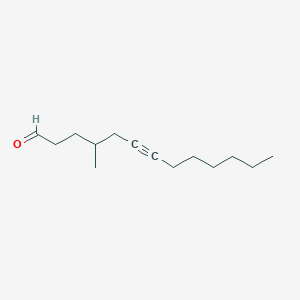
6-Tridecynal, 4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tridecynal, 4-methyl- is an organic compound with the molecular formula C14H24O. It is a member of the aldehyde family, characterized by the presence of a terminal carbonyl group. This compound is notable for its unique structure, which includes a triple bond and a methyl group attached to the carbon chain. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tridecynal, 4-methyl- typically involves the use of alkyne and aldehyde precursors. One common method is the partial reduction of 6-Tridecyn-1-ol, 4-methyl- using mild oxidizing agents. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate (PCC) to facilitate the oxidation process.
Industrial Production Methods
Industrial production of 6-Tridecynal, 4-methyl- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-Tridecynal, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Primary amines or hydrazines in the presence of a mild acid catalyst.
Major Products Formed
Oxidation: 6-Tridecynoic acid, 4-methyl-.
Reduction: 6-Tridecyn-1-ol, 4-methyl-.
Substitution: 6-Tridecynal imine, 4-methyl- or 6-Tridecynal hydrazone, 4-methyl-.
Applications De Recherche Scientifique
6-Tridecynal, 4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 6-Tridecynal, 4-methyl- involves its reactivity with nucleophiles due to the presence of the aldehyde group. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is exploited in various chemical and biological applications, including the synthesis of complex organic molecules and the study of enzyme mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tridecanal: Similar in structure but lacks the triple bond and methyl group.
6-Tridecyn-1-ol, 4-methyl-: The alcohol counterpart of 6-Tridecynal, 4-methyl-.
6-Tridecynoic acid, 4-methyl-: The oxidized form of 6-Tridecynal, 4-methyl-.
Uniqueness
6-Tridecynal, 4-methyl- is unique due to the presence of both a triple bond and an aldehyde group, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical transformations, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
823785-50-8 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
4-methyltridec-6-ynal |
InChI |
InChI=1S/C14H24O/c1-3-4-5-6-7-8-9-11-14(2)12-10-13-15/h13-14H,3-7,10-12H2,1-2H3 |
Clé InChI |
PUBXKPATETWJMW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CCC(C)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B14230531.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)
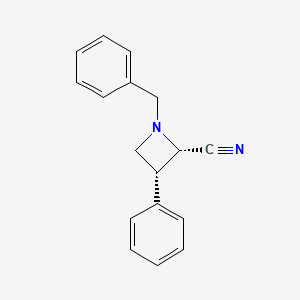
![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
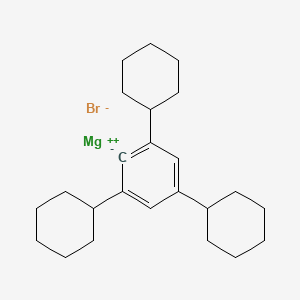
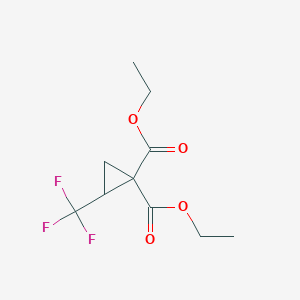
![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
